molecular formula C20H23FN2O3S B2765176 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 942003-20-5

4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2765176
CAS No.: 942003-20-5
M. Wt: 390.47
InChI Key: VZVLAIZQUAIOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the benzene ring .

Scientific Research Applications

4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The quinoline core can intercalate with DNA, potentially leading to anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the quinoline core, sulfonamide group, and various substituents in 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential pharmaceutical applications .

Biological Activity

4-Fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a sulfonamide group, which is known for its diverse therapeutic applications, including antibacterial and anti-inflammatory properties. The unique structural features of this compound suggest various mechanisms of action and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C20H23FN2O3SC_{20}H_{23}FN_{2}O_{3}S with a molecular weight of 390.47 g/mol. The presence of fluorine and methyl groups enhances its pharmacological properties, potentially influencing its interaction with biological targets. The sulfonamide moiety is particularly significant as it contributes to the compound's biological activity.

Property Value
Molecular FormulaC20H23FN2O3SC_{20}H_{23}FN_{2}O_{3}S
Molecular Weight390.47 g/mol
Functional GroupsSulfonamide, Fluoro, Methyl

The biological activity of this compound likely involves the inhibition of specific enzymes or receptors associated with disease pathways. The sulfonamide group may interact with bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, the compound may exhibit inhibitory activity against various enzymes involved in inflammatory pathways.

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Studies on related tetrahydroquinoline derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For instance, compounds similar to this compound have exhibited significant cytotoxicity against pancreatic cancer cells .

Case Study 1: Antitumor Activity

In a study evaluating a series of tetrahydroquinoline derivatives for antitumor activity, compounds were tested against several cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated that modifications to the side chains significantly influenced the anticancer activity (IC50 values ranging from micromolar to nanomolar concentrations) . The presence of the sulfonamide group in these derivatives was crucial for enhancing their biological activity.

Case Study 2: Enzyme Inhibition

Another study explored the inhibition of butyrylcholinesterase (BChE) by compounds structurally similar to this compound. The results showed that certain analogs exhibited competitive inhibition with IC50 values comparable to established inhibitors like physostigmine . This suggests that the compound may also have neuroprotective effects through cholinesterase inhibition.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(2)12-23-19-8-5-16(11-15(19)4-9-20(23)24)22-27(25,26)17-6-7-18(21)14(3)10-17/h5-8,10-11,13,22H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVLAIZQUAIOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.